Synthetic Versatility via 2-Chloroacetamide Handle
CAS 104246-28-8 bears a reactive α-chlorocarbonyl group that undergoes nucleophilic displacement with thiourea, hydrazine, sodium azide, and phenols/thiols, yielding thiazole, hydrazinyl, azide, and ether/thioether derivatives respectively [1]. In contrast, the parent compound sulfadiazine (primary aromatic amine) and N-acetylsulfadiazine (CAS 127-74-2, inert acetamide) lack this electrophilic locus entirely. Across three independent synthetic studies, compound [A] (CAS 104246-28-8) was successfully converted to downstream products in yields of 70–83% for thiazole formation and 75–79% for subsequent Schiff base condensations, demonstrating reliable reactivity that is structurally impossible for the non-chlorinated analogs [1][2].
| Evidence Dimension | Availability of electrophilic site for nucleophilic substitution |
|---|---|
| Target Compound Data | Reactive 2-chloroacetamide group; confirmed reactions with thiourea, hydrazine, NaN₃, phenols, and thiols; downstream product yields: 70–83% |
| Comparator Or Baseline | Sulfadiazine: aromatic amine only; N-Acetylsulfadiazine (CAS 127-74-2): inert N-acetyl group; neither possesses displaceable halide |
| Quantified Difference | Binary: reactive electrophilic handle present vs. absent. Yields for key derivatization step (compound A→thiazole B): 70–83% [1][2]. |
| Conditions | Synthetic chemistry: reactions performed in DMF with K₂CO₃ or Et₃N at room temperature to reflux |
Why This Matters
Procurement of CAS 104246-28-8 is the only way to access this specific electrophilic intermediate; neither sulfadiazine nor N-acetylsulfadiazine can serve as a synthetic equivalent, making substitution infeasible for labs building thiazole-, pyrazole-, or triazoline-fused sulfonamide libraries.
- [1] Fahad MM, Zimam EH, Mohamad MJ. A Series of Barbituric Acid Derivatives from Sulfa Drug: Synthesis and Antimicrobial Activity. Nano Biomed Eng. 2019;11(1):67-83. DOI: 10.5101/nbe.v11i1.p67-83. View Source
- [2] Zimam EH, Radh AW, Salman FW. Characterization, Synthesis and Study of Biological Activity of New Derivatives of Sulphadiazine. Int J ChemTech Res. 2017;10(4):89-96. View Source
